Technical Monograph: 2-(Bromomethyl)-6-nitropyridine (CAS 83004-08-4)
Technical Monograph: 2-(Bromomethyl)-6-nitropyridine (CAS 83004-08-4)
[1][2]
Executive Summary
2-(Bromomethyl)-6-nitropyridine (CAS 83004-08-4) is a high-value heterocyclic building block characterized by its bifunctional electrophilic nature. It serves as a critical "linchpin" scaffold in the synthesis of 2,6-disubstituted pyridine derivatives, a structural motif prevalent in kinase inhibitors, GPCR ligands, and PROTAC linkers.
Its utility stems from the orthogonal reactivity of its two functional handles:[1]
-
Bromomethyl group (
-Br): Highly reactive toward nucleophilic substitution ( ), allowing for rapid introduction of amines, thiols, or ethers. -
Nitro group (
): A masked amino group (via reduction) or a leaving group for nucleophilic aromatic substitution ( ), enabling diverse downstream elaborations.
This guide provides a comprehensive technical analysis of its properties, synthesis, and application in modern drug discovery.[2]
Physicochemical Profile
The following data consolidates experimental and computed properties essential for handling and characterization.
| Property | Value | Notes |
| CAS Number | 83004-08-4 | |
| IUPAC Name | 2-(Bromomethyl)-6-nitropyridine | |
| Molecular Formula | ||
| Molecular Weight | 217.02 g/mol | |
| Appearance | Pale yellow to beige solid | Crystalline |
| Melting Point | 96 – 100 °C | Experimental range [1] |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF | Poor solubility in water/hexanes |
| Storage | 2–8 °C (Refrigerate) | Hygroscopic; store under inert gas ( |
| Stability | Moisture and Light Sensitive | Hydrolyzes to alcohol over time; light promotes degradation |
Synthesis & Optimization Strategies
The synthesis of 2-(bromomethyl)-6-nitropyridine is classically achieved via Wohl-Ziegler radical bromination. This process requires precise control to minimize the formation of the dibromomethyl byproduct.
Synthetic Pathway (Radical Bromination)
Reaction:
Mechanism: The reaction proceeds via a free-radical chain mechanism. The electron-withdrawing nitro group at the C6 position slightly deactivates the methyl group toward radical abstraction compared to a simple picoline, often requiring longer reaction times or higher temperatures.
Optimized Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Scale-up requires safety adjustments due to exothermicity.
Reagents:
-
Substrate: 2-Methyl-6-nitropyridine (1.38 g, 10 mmol)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.96 g, 11 mmol, 1.1 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) (82 mg, 0.5 mmol, 5 mol%) or Benzoyl Peroxide (BPO)
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) (30 mL) – Note: is a greener alternative to .
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting material in the chosen solvent.
-
Addition: Add NBS and the radical initiator (AIBN).
-
Expert Tip: Recrystallize NBS from water prior to use to remove HBr traces, which can catalyze side reactions.
-
-
Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes to remove oxygen (a radical scavenger).
-
Initiation: Heat the mixture to reflux (approx. 77-80 °C). The reaction is often initiated by a high-intensity light source (halogen lamp) if chemical initiation is slow.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. Look for the disappearance of the starting material (
) and appearance of the mono-bromide ( ).-
Critical Control Point: Stop the reaction when conversion reaches ~85-90%. Pushing to 100% often leads to significant dibromination (
), which is difficult to separate.
-
-
Workup: Cool the mixture to 0 °C. Filter off the precipitated succinimide byproduct. Wash the filtrate with saturated
(2x) and Brine (1x). Dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . -
Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel using a gradient of 0-20% EtOAc in Hexanes.
Synthesis Workflow Diagram
Figure 1: Optimized workflow for the Wohl-Ziegler bromination of 2-methyl-6-nitropyridine.
Reactivity & Applications in Drug Discovery[4][6]
The true value of CAS 83004-08-4 lies in its ability to serve as a divergent point in scaffold synthesis.
The "Electrophilic First" Strategy
The bromomethyl group is significantly more reactive than the nitro group. Standard medicinal chemistry workflows typically functionalize this position first.
-
Amination: Reaction with primary/secondary amines (
, DMF, RT) yields 2-(aminomethyl)-6-nitropyridines. -
Etherification: Reaction with phenols or alcohols (
or ) yields ether linkages. -
Thioetherification: Reaction with thiols yields sulfide linkers.
The "Nitro" Manipulation
Once the C2-position is secured, the C6-nitro group can be manipulated:
-
Reduction:
, , or Hydrogenation ( ) converts to .-
Caution: Hydrogenation can sometimes cleave benzylic C-N or C-O bonds if not carefully controlled (poisoned catalysts may be required).
-
-
Sandmeyer/Diazotization: The resulting amine can be converted to a halide (Cl, Br, I) for subsequent Suzuki/Buchwald couplings.
Divergent Synthesis Pathway
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromomethyl and nitro groups.
Safety, Handling, and Storage
Hazard Classification:
-
Lachrymator: Like most benzylic bromides, this compound is a potent lachrymator. It causes severe eye irritation and tearing.
-
Corrosive/Irritant: Causes skin burns and serious eye damage (H314/H318).
-
Acute Toxicity: Harmful if swallowed or inhaled.
Operational Safety Protocols:
-
Engineering Controls: MANDATORY use of a fume hood. Do not weigh this compound on an open bench.
-
PPE: Double nitrile gloves, lab coat, and safety goggles. A face shield is recommended during scale-up operations.
-
Spill Management: Neutralize spills with dilute ammonia or sodium thiosulfate solution to quench the alkyl bromide before cleaning.
-
Decontamination: Glassware should be rinsed with an alcoholic KOH solution or thiosulfate to destroy residual traces before removal from the hood.
Storage Conditions:
-
Store at 2°C to 8°C .
-
Keep container tightly closed under an inert atmosphere (Nitrogen or Argon).
-
Protect from light to prevent homolytic cleavage of the C-Br bond and subsequent darkening/degradation.
References
-
PubChem. Compound Summary: 2-(Bromomethyl)-6-nitropyridine (Analog Data). National Library of Medicine. Available at: [Link] (Accessed March 5, 2026).
-
European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine (Analogous Radical Bromination Protocols). EP0530524A1. Available at: [Link] (Accessed March 5, 2026).

